Lactonitrile chemical structure and bonding
Lactonitrile chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of Lactonitrile
Executive Summary
Lactonitrile (2-hydroxypropanenitrile) is a bifunctional molecule of significant interest in chemical synthesis, particularly as a key precursor to lactic acid and its esters.[1][2] Its unique structure, containing both a hydroxyl and a nitrile group on the same carbon, imparts a distinct reactivity profile that is foundational to its utility in the pharmaceutical and polymer industries.[3][4] This guide provides a comprehensive analysis of the molecular architecture, bonding characteristics, and spectroscopic signature of lactonitrile. We will delve into the orbital mechanics that define its geometry and reactivity, present a detailed protocol for its synthesis, and explore the instrumental methods used for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemistry
Lactonitrile, with the chemical formula C₃H₅NO, is the cyanohydrin of acetaldehyde.[1] The core of its structure is a three-carbon backbone. The central carbon atom (C2) is a chiral center, as it is bonded to four different groups: a methyl group (-CH₃), a hydroxyl group (-OH), a cyano group (-C≡N), and a hydrogen atom.[4] Consequently, lactonitrile exists as a racemic mixture of two enantiomers, (R)-lactonitrile and (S)-lactonitrile, unless a stereoselective synthesis is employed.
The presence of the hydroxyl and nitrile functional groups makes lactonitrile a highly polar molecule.[4] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[5] This capacity for hydrogen bonding significantly influences its physical properties, such as its miscibility with water and other polar solvents.[4][5]
Table 1: Physical and Chemical Properties of Lactonitrile
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-hydroxypropanenitrile | [5] |
| Synonyms | Acetaldehyde cyanohydrin, Acetocyanohydrin | [3][6] |
| Molecular Formula | C₃H₅NO | [4][5] |
| Molar Mass | 71.08 g/mol | [3][4] |
| Appearance | Colorless to straw-colored liquid | [1][5] |
| Melting Point | -40 °C (-40 °F) | [1][4] |
| Boiling Point | 183 °C (361 °F), with slight decomposition | [4][5] |
| Density | 0.991 g/mL at 20 °C | |
| Solubility | Miscible with water and ethanol | [4][5] |
| CAS Number | 78-97-7 |[5] |
Chemical Bonding and Orbital Analysis
The chemical behavior of lactonitrile is a direct consequence of its bonding framework. A detailed analysis reveals a combination of sigma (σ) and pi (π) bonds, with significant polarity arising from differences in electronegativity.
-
Hybridization:
-
The chiral carbon (C2) is sp³ hybridized, forming four single (σ) bonds with tetrahedral geometry to the methyl carbon, the nitrile carbon, the oxygen, and the hydrogen.
-
The methyl carbon (C1) is also sp³ hybridized.
-
The nitrile carbon (C3) is sp hybridized, forming a σ bond with C2 and a σ bond with the nitrogen atom. The remaining two p-orbitals on the carbon overlap with two p-orbitals on the nitrogen to form two π bonds.
-
The nitrile nitrogen is also sp hybridized.
-
The hydroxyl oxygen is sp³ hybridized, with two lone pairs of electrons.
-
-
Bond Characteristics:
-
C≡N Triple Bond: This is the most prominent feature. It consists of one strong σ bond and two weaker π bonds. The high electronegativity of nitrogen makes this bond highly polar, with the electron density drawn towards the nitrogen atom. This polarity renders the nitrile carbon electrophilic.
-
C-O and O-H Bonds: The hydroxyl group features highly polar covalent bonds due to the high electronegativity of oxygen. The O-H bond is the site of hydrogen bonding, which dictates the molecule's intermolecular interactions and solubility.[4]
-
C-C Bond: A standard, nonpolar sigma bond connecting the sp³ chiral carbon and the sp³ methyl carbon.
-
The interplay of these bonding features in a compact structure results in a versatile chemical intermediate.
Figure 1: Chemical structure and bonding in lactonitrile.
Spectroscopic Characterization
Instrumental analysis is critical for the identification and quality control of lactonitrile. Its bifunctional nature gives rise to a distinct spectroscopic signature.
Infrared (IR) Spectroscopy
The IR spectrum of lactonitrile is dominated by absorptions from its two key functional groups.
-
O-H Stretch: A strong, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorptions from the methyl and methine C-H bonds appear just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption appears in the 2260-2240 cm⁻¹ range. This peak is highly characteristic of the nitrile functional group.[7][8] Its position can be sensitive to the local chemical environment.
-
C-O Stretch: A strong absorption in the 1200-1000 cm⁻¹ region corresponds to the C-O single bond stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: A typical spectrum in a deuterated solvent would show:
-
A doublet for the three methyl (-CH₃) protons, coupled to the adjacent methine proton.
-
A quartet for the single methine (-CH) proton, coupled to the three methyl protons.
-
A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent. This peak will exchange with D₂O.[9]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display three distinct signals:
Table 2: Summary of Characteristic Spectroscopic Data for Lactonitrile
| Technique | Feature | Characteristic Signal / Region | Source(s) |
|---|---|---|---|
| IR Spectroscopy | O-H stretch (H-bonded) | 3600 - 3200 cm⁻¹ (broad, strong) | [9] |
| C≡N stretch | 2260 - 2240 cm⁻¹ (sharp, medium) | [7][8] | |
| C-O stretch | 1200 - 1000 cm⁻¹ (strong) | [9] | |
| ¹H NMR | -CH(OH) proton | Quartet | [5] |
| -CH₃ protons | Doublet | [5] | |
| -OH proton | Broad Singlet (exchangeable) | [9] | |
| ¹³C NMR | -C≡N carbon | 115 - 120 ppm | [5][9] |
| -CH(OH)CN carbon | ~50 - 70 ppm (estimated) | [5] |
| | -CH₃ carbon | ~15 - 25 ppm (estimated) |[5] |
Synthesis and Reactivity
Synthesis Protocol: Cyanohydrin Formation
Lactonitrile is synthesized via the nucleophilic addition of cyanide to acetaldehyde.[1][4] This reaction is typically base-catalyzed.
WARNING: This procedure involves extremely toxic materials, including hydrogen cyanide or its salts. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency cyanide antidote kits available.
Figure 2: General workflow for the synthesis of lactonitrile.
Step-by-Step Methodology:
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel is set up in a certified fume hood. The system is kept under an inert atmosphere (e.g., nitrogen).
-
Charge Reactant: Acetaldehyde is charged into the reactor and cooled to the target reaction temperature, typically between 10-30°C.[10]
-
Catalyst Addition: A small amount of base catalyst, such as sodium hydroxide solution, is added to the acetaldehyde.[11]
-
Cyanide Addition: Hydrogen cyanide is added slowly and controllably via the dropping funnel, ensuring the reaction temperature is maintained within the desired range. The reaction is exothermic.
-
Reaction Monitoring: The reaction is monitored for completion using an appropriate analytical technique (e.g., GC or HPLC).
-
Stabilization: Upon completion, the reaction is quenched and the crude product is stabilized by the addition of an acid, such as phosphoric or sulfuric acid, to a pH of 4-6.[2] This prevents the reversion of the cyanohydrin to its starting materials, which is favorable under basic conditions.
-
Purification: The crude lactonitrile is purified, typically by vacuum distillation, to remove unreacted starting materials and byproducts.[10][12]
Chemical Reactivity
The bifunctional nature of lactonitrile is the source of its synthetic utility.[4]
-
Hydrolysis of the Nitrile: The most significant reaction is the acid- or base-catalyzed hydrolysis of the nitrile group to yield lactic acid. This is the primary industrial route to this important chemical.[1][11]
-
Reactions of the Hydroxyl Group: The -OH group can undergo typical alcohol reactions, such as esterification. For example, reaction with an alcohol under acidic conditions can lead to the formation of lactate esters, which are valuable green solvents.[1]
-
Decomposition: A critical aspect of its reactivity is its instability in the presence of bases or upon significant heating.[4][6] It can decompose to release highly toxic hydrogen cyanide gas. This necessitates careful handling and storage, often with an acid stabilizer.[2][6]
Figure 3: Key reactivity pathways of lactonitrile.
Conclusion and Field Perspective
For the drug development professional, a thorough understanding of lactonitrile's structure is not merely academic. Its chirality is a critical consideration in asymmetric synthesis. The dual reactivity of the hydroxyl and nitrile groups allows for its use as a versatile building block for more complex molecules.[3] Furthermore, its role as a primary precursor to lactic acid makes it integral to the supply chain for polylactic acid (PLA) biopolymers, which are increasingly used in drug delivery systems. However, its extreme toxicity and instability are paramount safety considerations that must be managed with rigorous protocols.[6][13] The structural and bonding principles outlined in this guide provide the foundational knowledge required to safely and effectively utilize this important chemical intermediate in research and development.
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